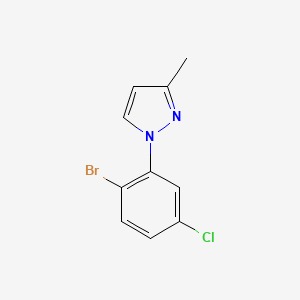1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole
CAS No.: 1125828-26-3
Cat. No.: VC2110670
Molecular Formula: C10H8BrClN2
Molecular Weight: 271.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1125828-26-3 |
|---|---|
| Molecular Formula | C10H8BrClN2 |
| Molecular Weight | 271.54 g/mol |
| IUPAC Name | 1-(2-bromo-5-chlorophenyl)-3-methylpyrazole |
| Standard InChI | InChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3 |
| Standard InChI Key | QYIGOGBGVKONDY-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br |
| Canonical SMILES | CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br |
Introduction
Physical and Chemical Properties
Structural Characteristics
1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole consists of a pyrazole ring with a methyl group at the 3-position, connected to a phenyl ring that features a bromine atom at the 2-position and a chlorine atom at the 5-position. This specific arrangement of functional groups contributes to the compound's unique chemical behavior and reactivity. The heterocyclic pyrazole ring contains two adjacent nitrogen atoms, with one nitrogen bearing the phenyl substituent .
Molecular Information
The compound is characterized by specific molecular identifiers that are essential for its classification and documentation in chemical databases. These identifiers ensure accurate representation and tracking of the compound in scientific literature and chemical repositories.
Table 1: Molecular Information of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole
| Parameter | Value |
|---|---|
| Molecular Formula | C10H8BrClN2 |
| Molecular Weight | 271.54 g/mol |
| CAS Number | 1125828-26-3 |
| PubChem CID | 25212417 |
| InChIKey | QYIGOGBGVKONDY-UHFFFAOYSA-N |
| SMILES Notation | CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br |
| InChI | InChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3 |
The molecular formula C10H8BrClN2 indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms in the structure . The SMILES notation and InChI represent standardized methods for encoding the molecular structure in a linear string format, allowing for computational analysis and database searches .
Physical Properties
The physical properties of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole provide important information regarding its behavior under various conditions, which is crucial for handling, storage, and application in research settings.
Table 2: Physical Properties of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole
| Property | Value | Note |
|---|---|---|
| Physical State | Solid | At room temperature |
| Density | 1.56±0.1 g/cm³ | Predicted value |
| Boiling Point | 344.8±37.0°C | Predicted value |
| Recommended Storage | Dry, Room Temperature | For stability |
| Appearance | Not specified in sources | - |
These properties, particularly the high boiling point, suggest that the compound is relatively stable under normal laboratory conditions . The recommended storage conditions indicate that the compound should be kept in a dry environment at room temperature to maintain its integrity and prevent degradation.
Chemical Reactivity
Reactive Sites
The chemical structure of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole contains several reactive sites that can participate in various chemical transformations:
-
The halogen substituents (bromine and chlorine) can undergo nucleophilic aromatic substitution reactions, particularly under catalytic conditions
-
The pyrazole ring contains nitrogen atoms that can act as nucleophiles in certain reactions
-
The C-H bonds of the methyl group may be activated under specific conditions for functionalization
These reactive sites make the compound a potential intermediate in organic synthesis, allowing for modification and integration into more complex molecular structures.
Comparative Analysis
Structural Analogs
Understanding the relationship between 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole and structurally similar compounds provides valuable context for predicting its behavior and potential applications. Several structural analogs can be considered:
-
Compounds with different halogen substitution patterns on the phenyl ring
-
Analogs with alternative substituents at the 3-position of the pyrazole ring
-
Compounds with modified linkages between the pyrazole and phenyl rings
One related compound identified in the search results is 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1173246-76-8), which contains a similar pyrazole core structure but with different substitution patterns . Comparing these related structures could provide insights into structure-activity relationships and the impact of specific functional groups on chemical and biological properties.
Structure-Activity Considerations
The specific arrangement of substituents in 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole likely influences its physical, chemical, and potential biological properties. Key structure-activity considerations include:
-
The electron-withdrawing effects of the halogen substituents on the phenyl ring
-
The influence of the methyl group on the electronic properties of the pyrazole ring
-
The steric and electronic effects arising from the connection between the pyrazole and phenyl rings
-
The potential for halogen bonding interactions in biological systems
These structural features may contribute to specific binding interactions with biological targets or influence reactivity in chemical transformations, making them important considerations in the design and development of related compounds for various applications.
Current Research Status
Research Gaps
Despite the potential interest in 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, several research gaps exist in the current literature based on the provided sources:
-
Limited information on optimized synthesis routes specifically for this compound
-
Scarce data on comprehensive physical properties determined experimentally
-
Insufficient documentation of specific chemical transformations and reactivity
-
Minimal exploration of potential biological activities and structure-activity relationships
These research gaps represent opportunities for further investigation to more fully characterize this compound and explore its potential applications in various fields.
Future Research Directions
Based on the identified research gaps and the properties of similar compounds, several promising directions for future research on 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole include:
-
Development and optimization of efficient synthetic routes
-
Comprehensive characterization of physical and spectroscopic properties
-
Exploration of chemical transformations and functionalization strategies
-
Investigation of potential biological activities and structure-activity relationships
-
Application in the synthesis of more complex structures with specific functions
Focused research in these areas would contribute to a more complete understanding of this compound and potentially unlock new applications in fields such as medicinal chemistry, materials science, and organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume